2-(4-ジメチルビニルフェニル)プロピオン酸

概要

説明

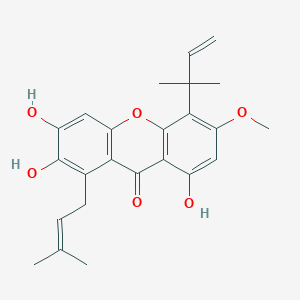

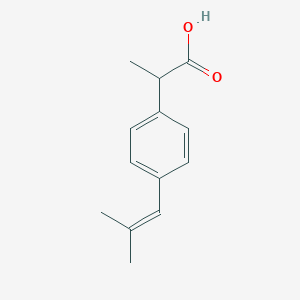

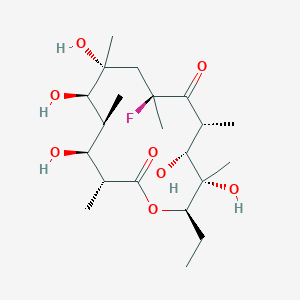

2-(4-Dimethylvinylphenyl)propionic acid, also known as 2-(4-Dimethylvinylphenyl)propionic acid, is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(4-Dimethylvinylphenyl)propionic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Dimethylvinylphenyl)propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Dimethylvinylphenyl)propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品基準物質

2-(4-ジメチルビニルフェニル)プロピオン酸: は、医薬品研究における基準物質として使用されます。基準物質は、医薬品製品の同一性、品質、純度、および効力を保証するために不可欠です。 基準物質は、医薬品製造の品質管理プロセスで使用される分析方法の基準となります .

不純物プロファイリング

この化合物は、広く使用されている抗炎症薬であるイブプロフェンの合成における不純物として特定されています。不純物の理解と管理は、薬の安全性と有効性にとって不可欠です。 不純物プロファイリングにおける化合物の役割は、最終的な医薬品製品の高品質を確保するための精製方法の開発に役立ちます .

分析化学

分析化学では、2-(4-ジメチルビニルフェニル)プロピオン酸は、クロマトグラフや分光計などの機器の校正に使用できます。 既知の化合物による正確な校正により、分析機器は信頼性の高い再現性のある結果を提供することが保証されます .

化学合成研究

研究者は、この化合物をより複雑な分子の合成におけるビルディングブロックとして使用することを探求するかもしれません。 その構造は、潜在的な治療効果または他の科学的用途のために、新しい化合物を生成するために改変される可能性があります .

材料科学

化合物の特性は、新しい材料の開発のために調査される可能性があります。 たとえば、ポリマーへの組み込みは、材料科学において貴重な、熱安定性または機械的強度などの特定の特性を向上させる可能性があります .

毒性学的研究

2-(4-ジメチルビニルフェニル)プロピオン酸: は、その毒性プロファイルを研究することができます。 このような研究は、化学物質の安全性とそのヒトの健康と環境への潜在的なリスクを評価するために不可欠です .

環境化学

この化合物は、環境におけるその挙動と運命について調べられる可能性があります。 研究には、その生分解性、生物蓄積の可能性、水生および陸生生態系への影響が含まれる可能性があります .

教育目的

最後に、2-(4-ジメチルビニルフェニル)プロピオン酸は、大学の実験室など、教育の場で使用して、学生に有機化学合成、分析手法、医薬品業界における品質管理プロセスについて教えることができます .

特性

IUPAC Name |

2-[4-(2-methylprop-1-enyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-8,10H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUJTWQSJJRVIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C=C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40910472 | |

| Record name | 2-[4-(2-Methylpropenyl)phenyl]propionic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75625-99-9 | |

| Record name | α-Methyl-4-(2-methyl-1-propen-1-yl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75625-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Dimethylvinylphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075625999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-(2-Methylpropenyl)phenyl]propionic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(4-Dimethylvinylphenyl)propionic acid compare to ibuprofen in terms of its pharmacological activity?

A1: Research suggests that 2-(4-Dimethylvinylphenyl)propionic acid demonstrates greater anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) activities compared to ibuprofen []. Furthermore, it exhibits a higher therapeutic index, indicating a wider margin of safety between its effective dose and the dose at which adverse effects occur [].

Q2: What is known about the mechanism of action of 2-(4-Dimethylvinylphenyl)propionic acid?

A2: Like ibuprofen, 2-(4-Dimethylvinylphenyl)propionic acid inhibits the biosynthesis of prostaglandins []. Prostaglandins are lipid compounds involved in various physiological processes, including inflammation and pain. While the exact mechanism by which 2-(4-Dimethylvinylphenyl)propionic acid inhibits prostaglandin biosynthesis is not explicitly described in the provided research, its structural similarity to ibuprofen suggests a potential interaction with cyclooxygenase enzymes (COX-1 and/or COX-2), which are key enzymes in the prostaglandin synthesis pathway.

Q3: How was the absolute configuration of 2-(4-Dimethylvinylphenyl)propionic acid determined?

A3: The absolute configuration of 2-(4-Dimethylvinylphenyl)propionic acid was determined by comparing the 1H-NMR spectra of its (S)-(-)-α-phenylethylamide derivatives with those of ibuprofen enantiomers with known configurations []. This comparison allowed researchers to assign the (S) configuration to the (+)-enantiomer of 2-(4-Dimethylvinylphenyl)propionic acid [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

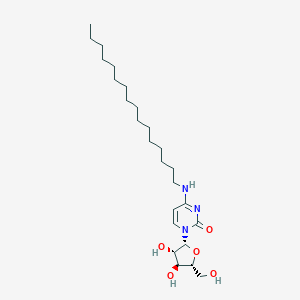

![7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B21759.png)